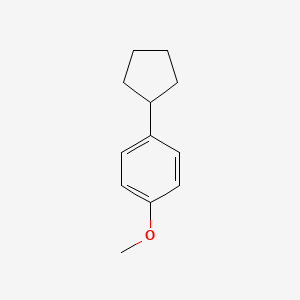

1-Cyclopentyl-4-methoxybenzene

Übersicht

Beschreibung

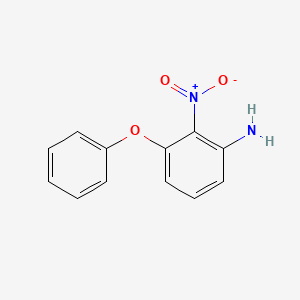

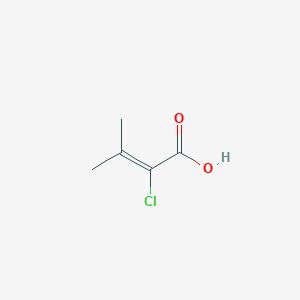

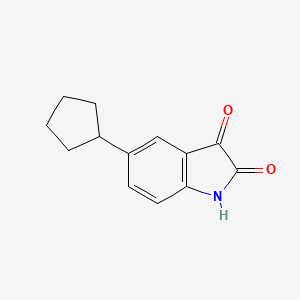

“1-Cyclopentyl-4-methoxybenzene” is a compound that consists of a benzene ring substituted with a methoxy group (OCH3) at the 4th position and a cyclopentyl group at the 1st position . The cyclopentyl group is a cyclic hydrocarbon that consists of a ring of five carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring, a methoxy group (OCH3), and a cyclopentyl group . The benzene ring is a planar, cyclic structure consisting of six carbon atoms, with alternating single and double bonds . The methoxy group is attached to the benzene ring at the 4th position, and the cyclopentyl group is attached at the 1st position .Chemical Reactions Analysis

The chemical reactions involving “this compound” could potentially be quite diverse, depending on the specific conditions and reagents used . For instance, it could undergo electrophilic aromatic substitution reactions at the benzene ring . Additionally, the methoxy group could potentially be replaced by other groups via nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . For instance, its solubility, melting point, and boiling point would be influenced by the presence of the benzene ring, the methoxy group, and the cyclopentyl group .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

- Studies on 1-cyclohexyl-x-methoxybenzene derivatives, structurally related to 1-Cyclopentyl-4-methoxybenzene, have shown pharmacological relevance. These compounds have been compared to tramadol and phencyclidine for their pharmacological effects. They impact sensorimotor responses, motor activity, analgesia, thermoregulation, and cardiorespiratory responses in mice, suggesting potential pharmaceutical applications (Bilel et al., 2021).

Chemical Synthesis and Molecular Studies

- Synthesis research has been conducted on compounds related to this compound. For instance, the synthesis of hydroxy-4-methoxytricyclo compounds, derived from similar methoxybenzene structures, has been achieved. These studies contribute to the development of bioisosteric colchicine analogues, which are important in medicinal chemistry (Shishov et al., 2014).

Catalysis and Conversion Studies

- Catalytic conversion studies involving methoxybenzenes, like anisole, a phenolic compound similar to this compound, have been investigated. These studies focus on the conversion of biomass lignin derivatives to gasoline-range molecules, demonstrating the potential of these compounds in biofuel production (Zhu et al., 2011).

Antiviral Studies

- Eugenol, a compound structurally similar to this compound, has shown antiviral activity against herpesvirus. Its effectiveness in inhibiting virus replication both in vitro and in vivo highlights the potential of similar methoxybenzene derivatives in antiviral therapies (Benencia & Courreges, 2000).

Wirkmechanismus

Safety and Hazards

Based on the safety data sheet for a similar compound, cyclopentyl methyl ether, it is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

1-cyclopentyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIVXRMRRUHRNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

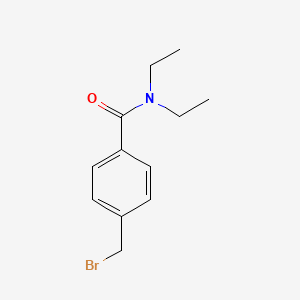

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)

![Ethyl 1,3-dimethyl-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242229.png)

![Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242239.png)

![Ethyl 5-benzyl-1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B3242241.png)